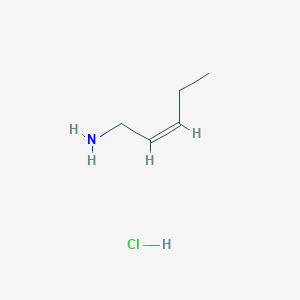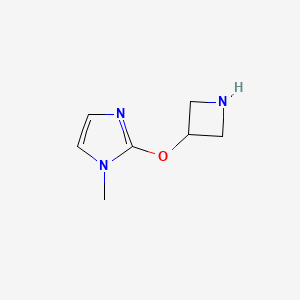![molecular formula C10H17NO3S B15318569 Methyl1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B15318569.png)
Methyl1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO3S and a molecular weight of 231.32 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a carboxylate ester group, and a methylsulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine-2-carboxylic acid with 3-(methylsulfanyl)propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, other esters.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate: Characterized by the presence of a methylsulfanyl group.
Methyl 1-[3-(ethylsulfanyl)propanoyl]pyrrolidine-2-carboxylate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Methyl 1-[3-(methylsulfanyl)butanoyl]pyrrolidine-2-carboxylate: Similar structure but with a butanoyl moiety instead of a propanoyl moiety.
Uniqueness
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfanyl group, in particular, enhances its potential for oxidation and substitution reactions, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H17NO3S |
|---|---|
Molekulargewicht |
231.31 g/mol |
IUPAC-Name |
methyl 1-(3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO3S/c1-14-10(13)8-4-3-6-11(8)9(12)5-7-15-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
PDHQHUZIIQKLAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCCN1C(=O)CCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


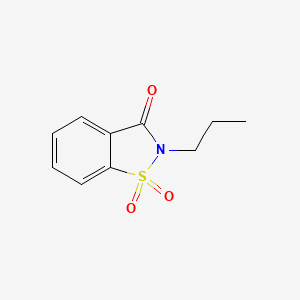
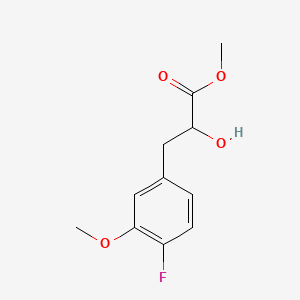
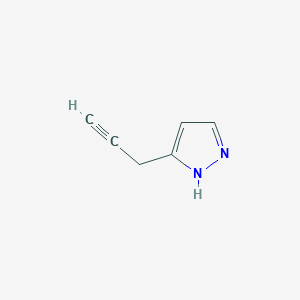

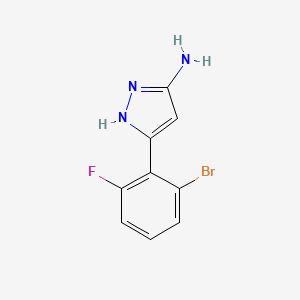
![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)

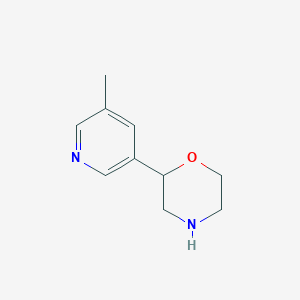
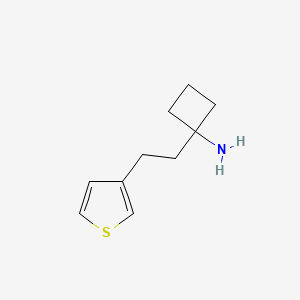

![1-[3-(2-Methylphenyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15318550.png)
